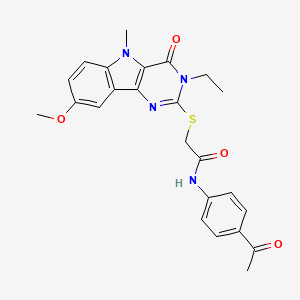

![molecular formula C15H19N3O2 B2941070 2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one CAS No. 942842-56-0](/img/structure/B2941070.png)

2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is an important heterocyclic organic compound which possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The structure of benzimidazole is analogized with the nucleotides found in the human body, hence, benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-substituted benzimidazole derivatives with high yield and efficiency has been reported .Molecular Structure Analysis

Benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

The physical and chemical properties of a benzimidazole derivative would depend on its specific structure . For example, the compound 2-(hydroxymethyl)benzimidazole has a molecular formula of C8H8N2O and a molecular weight of 148.2 .Applications De Recherche Scientifique

H1-antihistaminic Agents

Benzimidazole derivatives have been synthesized and tested for H1-antihistaminic activity, showing significant potential. The oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus plays a crucial role in enhancing antihistaminic activity, with some derivatives being markedly more potent than traditional treatments in vivo (Iemura et al., 1986).

Neuropeptide Y Y1 Receptor Antagonists

Novel benzimidazole derivatives have been developed as selective neuropeptide Y Y1 receptor antagonists, targeting antiobesity applications. These compounds showed high affinity for the Y1 receptor, with specific derivatives demonstrating significant potency and selectivity, highlighting their therapeutic potential (Zarrinmayeh et al., 1998).

Fluorescent Probes for DNA Detection

Aminated benzimidazo[1,2-a]quinolines substituted with piperidine and other nuclei have been synthesized, offering potential applications as DNA-specific fluorescent probes. Their binding properties to ct-DNA revealed significantly enhanced fluorescence emission intensity, suggesting their usefulness in biochemical assays (Perin et al., 2011).

Corrosion Inhibition

Benzimidazole derivatives have demonstrated effectiveness as corrosion inhibitors for metals in acidic solutions, with their efficiency linked to molecular structure and concentration. These inhibitors operate by adsorbing onto metal surfaces, highlighting their potential in industrial applications (Khaled, 2003).

Antifungal Activity

Newly synthesized benzimidazole, benzotriazole, and aminothiazole derivatives have shown promising antifungal activities against Candida, Aspergillus, and dermatophytes, indicating their potential in developing new antifungal drugs (Khabnadideh et al., 2012).

Antimicrobial Coatings

Eco-friendly synthesis of benzimidazole derivatives has been explored, showing significant microbicide and anti-biofilm effects against various bacterial strains. This study suggests their applicability in creating antimicrobial coatings, beneficial for healthcare and food safety (Marinescu et al., 2017).

Mécanisme D'action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . The specific targets can vary depending on the substitution pattern around the nucleus .

Mode of Action

Benzimidazoles, in general, have been found to exhibit anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

Benzimidazoles are known to interact with various biochemical pathways due to their diverse anticancer activities .

Pharmacokinetics

Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability.

Result of Action

Benzimidazoles are known to exhibit a wide range of biological activities, including anticancer activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(hydroxymethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-11-14-16-12-6-2-3-7-13(12)18(14)10-15(20)17-8-4-1-5-9-17/h2-3,6-7,19H,1,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZSLWBPGKOFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2940987.png)

![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)

![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)

![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)

![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)